Hexoprenaline sulfate

Description

Stimulant of adrenergic beta 2 receptors. It is used as a bronchodilator, antiasthmatic agent, and tocolytic agent.

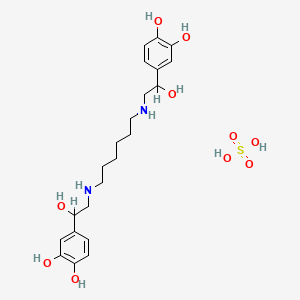

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDCHGNGVGRHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046688 | |

| Record name | Hexoprenaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32266-10-7, 30117-45-4 | |

| Record name | Hexoprenaline sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30117-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030117454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gynipral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexoprenaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-[hexane-1,6-diylbis[imino(1-hydroxyethylene)]]dipyrocatechol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOPRENALINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U851S9102C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hexoprenaline Sulfate on Beta-2 Adrenergic Receptors

Abstract

Hexoprenaline sulfate is a selective beta-2 (β2) adrenergic receptor agonist utilized clinically for its potent bronchodilator and tocolytic effects.[1][2][3] Its therapeutic efficacy is rooted in a precise molecular mechanism involving the activation of β2-adrenergic receptors (β2-AR), a subclass of G protein-coupled receptors (GPCRs). This guide provides a comprehensive technical examination of this mechanism, intended for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationship of hexoprenaline, the conformational changes it induces in the β2-AR, the subsequent downstream signaling cascade via the Gs-adenylyl cyclase-cAMP pathway, and the physiological responses it elicits. Furthermore, we will explore the critical processes of receptor desensitization and provide detailed protocols for key experimental assays used to characterize β2-AR agonists, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The β2-Adrenergic Receptor and Hexoprenaline

The β2-adrenergic receptor is a prototypical GPCR, integral to the sympathetic nervous system's control over smooth muscle tone.[1][4] These receptors are predominantly located in the smooth muscles of the bronchi, uterus, and vasculature supplying skeletal muscle.[1][5] Endogenous activation by epinephrine leads to smooth muscle relaxation.[6] Pharmaceutical agents that selectively target these receptors, such as hexoprenaline, are designed to harness this effect for therapeutic benefit.[1][2]

Hexoprenaline is a sympathomimetic amine, structurally related to endogenous catecholamines, but with modifications that confer selectivity for the β2-AR subtype over β1-ARs, thereby minimizing cardiac side effects like tachycardia.[1][2][7] It is employed in the management of bronchospasm in asthma and COPD and as a tocolytic agent to delay premature labor by relaxing uterine smooth muscle.[1][3]

Molecular Interaction: Binding and Receptor Activation

The interaction between hexoprenaline and the β2-AR is a highly specific "lock-and-key" mechanism that initiates the signaling cascade.

Structure-Activity Relationship (SAR)

The selectivity of β2-agonists is largely determined by the substituent on the amino group of the phenylethanolamine core structure.[8] As the bulk of this substituent increases, affinity for β-receptors increases while α-receptor activity diminishes.[8] Specifically, a large N-tert-butyl group enhances β2 selectivity.[9][10] Hexoprenaline's structure, N,N'-bis[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]hexamethylenediamine, features a large N-substituent group which contributes to its high selectivity for the β2-AR.[2]

Receptor Binding and Conformational Change

The β2-AR consists of seven transmembrane helices.[11] Agonist binding occurs within a pocket formed by these helices. The binding of hexoprenaline, like other catecholamine agonists, involves critical interactions:

-

The catechol hydroxyl groups form hydrogen bonds with serine residues on transmembrane helix 5.[12]

-

The amine nitrogen forms an ionic bond with an aspartate residue on transmembrane helix 3.[12]

This binding stabilizes an active conformation of the receptor.[13][14][15] This conformational change is the pivotal event that allows the receptor to engage and activate its intracellular signaling partner, the heterotrimeric Gs protein.[11][16]

The Downstream Signaling Cascade

Hexoprenaline leverages the canonical Gs protein signaling pathway to exert its effects. The entire process is a model of signal amplification.

-

G Protein Activation: The agonist-bound, active-state β2-AR acts as a Guanine Nucleotide Exchange Factor (GEF) for the associated Gs protein. It catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.[16][17]

-

Subunit Dissociation: GTP binding causes the Gαs subunit to dissociate from both the receptor and the Gβγ dimer.[16][18]

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit moves laterally within the plasma membrane to bind and activate the enzyme adenylyl cyclase.[1][4][15]

-

Second Messenger Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[1][3][6] This step represents a major amplification of the initial signal.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the active catalytic subunits.[1][4][11]

-

Phosphorylation and Physiological Response: The active PKA catalytic subunits phosphorylate multiple intracellular target proteins. In smooth muscle cells, key targets include:

-

Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[4][19] Since MLCK is responsible for phosphorylating myosin to cause contraction, its inactivation leads to relaxation.

-

Calcium Channels: PKA-mediated phosphorylation reduces intracellular calcium concentrations by inhibiting calcium influx and enhancing its sequestration into intracellular stores.[1][6]

-

The net result of this cascade is a decrease in intracellular calcium and the inhibition of the contractile machinery, leading to profound smooth muscle relaxation, manifesting as bronchodilation or uterine relaxation.[1][4][19]

Receptor Regulation: Desensitization and Internalization

A critical aspect of GPCR pharmacology, particularly for drug development, is the phenomenon of desensitization or tachyphylaxis, where the cellular response to an agonist diminishes over time with prolonged or repeated exposure.[20] This is a protective feedback mechanism.

-

Receptor Phosphorylation: Upon sustained agonist stimulation, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues in its C-terminal tail.[15][21] PKA can also contribute to this phosphorylation.[22]

-

β-Arrestin Binding: The phosphorylated C-terminus acts as a high-affinity binding site for β-arrestin proteins.[21]

-

Uncoupling and Internalization: The binding of β-arrestin sterically hinders the receptor's interaction with the Gs protein, effectively "uncoupling" it from the signaling cascade.[21] β-arrestin also acts as an adapter protein, linking the receptor to clathrin-coated pits, which leads to receptor endocytosis (internalization) into intracellular vesicles.[21]

Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (down-regulation).[21][23] The rate and extent of desensitization are often dependent on the agonist's strength (efficacy).[24]

Conclusion

The mechanism of action of hexoprenaline sulfate is a well-defined process characteristic of a selective β2-adrenergic receptor agonist. Its therapeutic utility arises from its ability to specifically bind to and activate β2-ARs, initiating a Gs-protein-mediated signaling cascade that culminates in elevated intracellular cAMP and subsequent smooth muscle relaxation. [1][3]Understanding this pathway, along with the counter-regulatory mechanisms of receptor desensitization, is fundamental for the rational design and development of novel adrenergic drugs. The experimental protocols detailed herein provide a validated framework for the precise characterization of such compounds, ensuring scientific rigor and advancing the field of respiratory and obstetric pharmacology.

References

-

What is the mechanism of Hexoprenaline Sulfate? - Patsnap Synapse. (2024-07-17). [Link]

-

Activation mechanism of the β2-adrenergic receptor. - PubMed. (2011-11-15). [Link]

-

Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. - PubMed. [Link]

-

Activation mechanism of the β 2 -adrenergic receptor. - PNAS. (2011-10-26). [Link]

-

Biochemistry, G Protein Coupled Receptors. - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Hexoprenaline: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022-09-16). [Link]

-

hexoprenaline | Dosing & Uses. - medtigo. [Link]

-

Beta-2 adrenergic receptor. - Wikipedia. [Link]

-

G protein-coupled receptor. - Wikipedia. [Link]

-

G Protein Coupled Receptors (video). - Khan Academy. [Link]

-

G protein-coupled receptor signaling pathway. - CUSABIO. [Link]

-

Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. - PMC - NIH. [Link]

-

Beta Adrenergic Receptor Types and Function [Beta 1, 2, and 3 Receptor Mechanism of Action]. - YouTube. (2020-06-24). [Link]

-

Hexoprenaline: Uses, Dosage, and Side Effects Overview. - The Kingsley Clinic. [Link]

-

Hexoprenaline. - Wikipedia. [Link]

-

A system for screening agonists targeting β2-adrenoceptor from Chinese medicinal herbs. - PMC - NIH. [Link]

-

What is Hexoprenaline Sulfate used for? - Patsnap Synapse. (2024-06-15). [Link]

-

Beta-2 Adrenergic Receptor Agonists and Antagonists. - StatPearls - NCBI Bookshelf - NIH. (2025-12-13). [Link]

-

Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor | ACS Medicinal Chemistry Letters. - ACS Publications. (2013-09-03). [Link]

-

Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells. [Link]

-

Hexoprenaline | C22H32N2O6. - PubChem - NIH. [Link]

-

beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists. - PubMed. [Link]

-

Agonist-Directed Desensitization of the β2-Adrenergic Receptor. - PMC. (2011-04-26). [Link]

-

Desensitization of β2-adrenoceptor-mediated responses by short-acting β2-adrenoceptor agonists in human lung mast cells. - PMC - NIH. [Link]

-

Desensitization of beta 2-adrenergic receptors and adrenocorticotropin release. - PubMed. [Link]

-

Structure Activity Relationships | PDF | Amine | Pharmacology. - Scribd. [Link]

-

KEGG DRUG: Hexoprenaline sulfate. [Link]

-

The effects of hexoprenaline, a beta 2-sympathomimetic drug, on maternal glucose, insulin, glucagon, and free fatty acid levels. - PubMed. [Link]

-

Epinephrine (Adrenaline): Falsely reported to have higher affinity for Beta-2 receptors than Alpha-1 receptors? | ResearchGate. (2022-08-05). [Link]

-

Structure of synthetic catecholamines. - Deranged Physiology. (2024-05-17). [Link]

-

Structure Activity Relationship - Adrenergic Drugs. - Pharmacy 180. [Link]

-

Beta-2-Adrenergic Receptor Mutations | Test Detail. - Quest Diagnostics. [Link]

-

Beta2-adrenergic agonist. - Wikipedia. [Link]

-

ADRB2 - Beta-2 adrenergic receptor - Homo sapiens (Human) | UniProtKB. - UniProt. (2010-05-18). [Link]

-

Hexoprenaline: beta-adrenoreceptor selectivity in isolated tissues from the guinea-pig. [Link]

-

Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. - NIH. [Link]

-

The selectivity of β-adrenoceptor agonists at human β1-, β2. - NIH. [Link]

-

Beta-Adrenoceptor Agonists (β-agonists). - CV Pharmacology. [Link]

Sources

- 1. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]

- 2. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]

- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. hexoprenaline | Dosing & Uses | medtigo [medtigo.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. scribd.com [scribd.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation mechanism of the β2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 17. cusabio.com [cusabio.com]

- 18. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 19. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 20. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Desensitization of β2-adrenoceptor-mediated responses by short-acting β2-adrenoceptor agonists in human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Desensitization of beta 2-adrenergic receptors and adrenocorticotropin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Hexoprenaline sulfate in respiratory models.

A-1: Executive Summary

This technical guide provides a comprehensive overview of the pharmacological profile of Hexoprenaline Sulfate, a selective β2-adrenoceptor agonist, with a specific focus on its application in respiratory models. Hexoprenaline Sulfate is a sympathomimetic agent utilized for its bronchodilator properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] This document will delve into the molecular mechanism of action, receptor binding and functional activity, and the preclinical evaluation of Hexoprenaline Sulfate in established in vitro and in vivo respiratory models. The intended audience for this guide includes researchers, scientists, and drug development professionals actively involved in the discovery and development of novel respiratory therapeutics.

A-2: Introduction to Hexoprenaline Sulfate

Hexoprenaline Sulfate is a catecholamine derivative belonging to the class of β2-adrenergic receptor agonists.[5][6] Its therapeutic utility in respiratory medicine stems from its ability to relax the smooth muscle of the bronchi, thereby alleviating bronchoconstriction.[4][6] In addition to its respiratory applications, Hexoprenaline Sulfate is also employed as a tocolytic agent to suppress premature labor by relaxing uterine smooth muscle.[1][5] The drug is available in various formulations, including oral tablets, syrups, and solutions for intravenous administration or inhalation.[1][6] This guide will focus exclusively on the respiratory pharmacology of Hexoprenaline Sulfate.

B-1: Molecular Mechanism of Action

The primary mechanism of action of Hexoprenaline Sulfate is the selective stimulation of β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][5] This interaction initiates a cascade of intracellular signaling events that ultimately lead to bronchodilation.

Upon binding to the β2-adrenergic receptor, a G-protein-coupled receptor, Hexoprenaline Sulfate induces a conformational change that activates the associated stimulatory G-protein (Gs).[7] The activated α-subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][7]

The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[5][7] PKA, in turn, phosphorylates several downstream targets within the airway smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[5][8] This series of events culminates in the relaxation of the airway smooth muscle, resulting in bronchodilation and improved airflow.[5][6]

Caption: Hexoprenaline Sulfate Signaling Pathway in Airway Smooth Muscle.

C-1: Receptor Binding and Functional Activity

The functional activity of Hexoprenaline Sulfate can be quantified through various in vitro assays. A key parameter is the half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal effect. A lower EC50 value indicates higher potency.

| Parameter | Description | Significance in Respiratory Models |

| Binding Affinity (Ki) | The equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. | A lower Ki for the β2-adrenoceptor compared to the β1-adrenoceptor confirms selectivity and predicts a favorable therapeutic window. |

| Functional Potency (EC50) | The concentration of an agonist that produces 50% of the maximal response. | A lower EC50 in functional assays, such as isolated tracheal ring relaxation, indicates greater potency and potential for lower therapeutic doses. |

| Intrinsic Efficacy | The ability of a drug-receptor complex to produce a maximal functional response. | High intrinsic efficacy at the β2-adrenoceptor ensures robust bronchodilation. |

Table 1: Key Pharmacological Parameters for Hexoprenaline Sulfate.

D-1: Preclinical Evaluation in Respiratory Models

The bronchodilator properties of Hexoprenaline Sulfate are rigorously evaluated in a variety of preclinical in vitro and in vivo models. These models are essential for characterizing the drug's efficacy, potency, and duration of action before clinical investigation.

D-2: In Vitro Models

Isolated organ bath experiments using tracheal rings or bronchial strips from species such as guinea pigs are a cornerstone for evaluating the direct relaxant effects of bronchodilators on airway smooth muscle.[9][10][11]

Experimental Protocol: Isolated Guinea Pig Tracheal Ring Assay

-

Tissue Preparation:

-

Mounting:

-

Each tracheal ring is suspended in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[9][10]

-

One end of the ring is attached to a fixed hook, and the other end is connected to an isometric force transducer.[9]

-

A resting tension of 1.0-1.5 grams is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with periodic washes.[9][10]

-

-

Contraction Induction:

-

A contractile agent, such as histamine or carbachol, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.[9]

-

-

Cumulative Concentration-Response Curve:

-

Data Analysis:

-

A concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of Hexoprenaline Sulfate.[9]

-

Caption: Workflow for Isolated Tracheal Ring Assay.

D-3: In Vivo Models

In vivo models in animals, such as guinea pigs and mice, are employed to assess the bronchoprotective effects of Hexoprenaline Sulfate in a more physiologically relevant setting.[12][13][14] These models often involve inducing bronchoconstriction with agents like histamine, acetylcholine, or methacholine and then evaluating the ability of the test compound to prevent or reverse this effect.[12][15]

Experimental Protocol: In Vivo Bronchoprotection in Guinea Pigs

-

Animal Preparation:

-

Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial respiration.

-

Intravenous access is established for drug administration.

-

-

Measurement of Bronchoconstriction:

-

Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph or other suitable techniques.[12]

-

-

Bronchoconstrictor Challenge:

-

Drug Administration:

-

In a pretreatment protocol, Hexoprenaline Sulfate is administered (e.g., intravenously or via inhalation) a set time before the bronchoconstrictor challenge.

-

In a reversal protocol, the bronchoconstrictor is administered first, followed by Hexoprenaline Sulfate to assess its ability to reverse the established bronchoconstriction.

-

-

Data Analysis:

-

The percentage inhibition of the bronchoconstrictor response is calculated to determine the bronchoprotective effect of Hexoprenaline Sulfate.[12]

-

E-1: Pharmacokinetics and Metabolism

Following administration, Hexoprenaline Sulfate is rapidly absorbed and distributed throughout the body.[5] It has a relatively short half-life, which may necessitate frequent dosing.[5] The drug is primarily metabolized in the liver, and its metabolites are excreted mainly through the urine.[6]

F-1: Safety and Tolerability

The side effect profile of Hexoprenaline Sulfate is consistent with that of other β2-adrenergic agonists. Common adverse effects include tremors, headache, palpitations, and nervousness.[5] More severe side effects, although less common, can include tachycardia, hyperglycemia, and hypokalemia.[1] The selectivity of Hexoprenaline Sulfate for β2-receptors helps to minimize cardiovascular side effects.[5]

G-1: Conclusion

Hexoprenaline Sulfate is an effective and selective β2-adrenergic receptor agonist with well-established bronchodilator properties. Its mechanism of action, centered on the activation of the adenylyl cyclase-cAMP-PKA signaling pathway, leads to the relaxation of airway smooth muscle. Preclinical evaluation in a range of in vitro and in vivo respiratory models has consistently demonstrated its potency and efficacy in antagonizing bronchoconstriction. This comprehensive pharmacological profile supports its clinical use in the management of obstructive airway diseases.

H-1: References

-

What is Hexoprenaline Sulfate used for? - Patsnap Synapse. (2024-06-15). Retrieved from [Link]

-

What is the mechanism of Hexoprenaline Sulfate? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Beyond the dogma: novel β2-adrenoceptor signalling in the airways - ERS Publications. (n.d.). Retrieved from [Link]

-

Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022-09-16). Retrieved from [Link]

-

Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed. (n.d.). Retrieved from [Link]

-

Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. | Read by QxMD. (n.d.). Retrieved from [Link]

-

Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. (2010-01-01). Retrieved from [Link]

-

Cytokines Regulate β-2-Adrenergic Receptor Responsiveness in Airway Smooth Muscle via Multiple PKA - ACS Publications. (n.d.). Retrieved from [Link]

-

Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. (n.d.). Retrieved from [Link]

-

β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed. (n.d.). Retrieved from [Link]

-

Hexoprenaline: Uses, Dosage, and Side Effects Overview - The Kingsley Clinic. (n.d.). Retrieved from [Link]

-

In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC - NIH. (n.d.). Retrieved from [Link]

-

Review Article IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW - OMICS International. (n.d.). Retrieved from [Link]

-

Chapter 20. (n.d.). Retrieved from [Link]

-

Schematic illustration of the " organ chamber " setup. Tracheal rings... - ResearchGate. (n.d.). Retrieved from [Link]

-

Development and validation of a new HPLC method for the determination of hexoprenaline sulfate and d.pdf - CHOSUN. (n.d.). Retrieved from [Link]

-

A Novel in vivo System to Test Bronchodilators - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

A Novel in vivo System to Test Bronchodilators - PubMed - NIH. (n.d.). Retrieved from [Link]

-

An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed. (2020-09-02). Retrieved from [Link]

-

In vitro Measurements of Tracheal Constriction Using Mice - JoVE. (2012-06-25). Retrieved from [Link]

-

Hexoprenaline - Wikipedia. (n.d.). Retrieved from [Link]

-

Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PMC - NIH. (n.d.). Retrieved from [Link]

-

A Novel in vivo System to Test Bronchodilators - ResearchGate. (2025-08-09). Retrieved from [Link]

-

Screening Models of Bronchodilator | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Impaired Bronchoprotection Is Not Induced by Increased Smooth Muscle Mass in Chronic Treatment In Vivo with Formoterol in Asthmatic Mouse Model | West Indian Medical Journal. (2015-01-16). Retrieved from [Link]

-

Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage For - Semantic Scholar. (2021-10-31). Retrieved from [Link]

-

Flow Injection Potentiometric Assay of Hexoprenaline in Its Pure State, Pharmaceutical Preparations, and Biological Samples - ResearchGate. (2025-08-09). Retrieved from [Link]

-

ERS technical standard on bronchial challenge testing: pathophysiology and methodology of indirect airway challenge testing - ERS Publications. (n.d.). Retrieved from [Link]

-

Determination of hexoprenaline in plasma and urine employing the different Hx-PTA and Hx-PMA electrodes under FIA conditions. - ResearchGate. (n.d.). Retrieved from [Link]

-

The selectivity of β-adrenoceptor agonists at human β1-, β2 - NIH. (n.d.). Retrieved from [Link]

-

Response of the Adrenergic System After Provoked Bronchoconstriction in Patients with Bronchial Asthma - PubMed Central. (n.d.). Retrieved from [Link]

-

KEGG DRUG: Hexoprenaline sulfate. (n.d.). Retrieved from [Link]

-

The selectivity of β-adrenoceptor agonists at human β 1-, β 2- and β 3-adrenoceptors: RESEARCH PAPER - ResearchGate. (2025-08-07). Retrieved from [Link]

-

The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors - ResearchGate. (2025-08-07). Retrieved from [Link]

Sources

- 1. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]

- 2. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. login.medscape.com [login.medscape.com]

- 4. thekingsleyclinic.com [thekingsleyclinic.com]

- 5. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]

- 6. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. socmucimm.org [socmucimm.org]

- 12. omicsonline.org [omicsonline.org]

- 13. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Screening Models of Bronchodilator | PPTX [slideshare.net]

Investigating the In-Vitro Relaxant Effects of Hexoprenaline Sulfate on Smooth Muscle Cells

An In-Depth Technical Guide:

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in-vitro evaluation of Hexoprenaline sulfate's effects on smooth muscle cells (SMCs). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

Foundational Understanding: The "Why" of Hexoprenaline

Hexoprenaline sulfate is a selective beta-2 adrenergic receptor (β2AR) agonist.[1][2] Its clinical utility stems from its ability to relax smooth muscle, making it a valuable therapeutic agent for two primary conditions:

-

Bronchospasm: In respiratory diseases like asthma, it induces bronchodilation, easing airflow.[1][2][3][4]

-

Preterm Labor: In obstetrics, it acts as a tocolytic agent, inhibiting uterine contractions to delay premature birth.[3][5][6][7]

The core of its action lies in its specific interaction with β2ARs, which are highly expressed on the surface of airway and uterine smooth muscle cells.[3][5] Understanding this targeted mechanism is fundamental to designing meaningful in-vitro studies.

The Core Signaling Cascade

The relaxant effect of Hexoprenaline is not a direct action but the result of a well-defined intracellular signaling cascade. A thorough in-vitro investigation must seek to probe and quantify each critical step of this pathway.

The binding of Hexoprenaline to the β2AR, a G-protein-coupled receptor (GPCR), initiates a conformational change that activates the associated stimulatory G-protein (Gs).[5][8] This triggers a domino effect:

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the crucial second messenger, cyclic adenosine monophosphate (cAMP).[3][5]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[5][9]

-

Downstream Phosphorylation & Relaxation: PKA phosphorylates several downstream targets. A key event is the phosphorylation and inhibition of Myosin Light Chain Kinase (MLCK).[5][8] This, coupled with a reduction in intracellular calcium concentrations, prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation.[5]

Experimental Design: A Validated Workflow

A robust investigation follows a logical progression from sourcing the biological material to functional and mechanistic analysis. This workflow ensures that each step validates the next, building a cohesive and trustworthy dataset.

Phase 1: Sourcing and Validating Smooth Muscle Cells

The quality of your starting material dictates the quality of your results. Primary cells isolated from relevant tissues (e.g., human bronchial or uterine samples) are preferred as they most accurately reflect in-vivo physiology.[10]

Protocol: Primary Smooth Muscle Cell Isolation and Culture

This protocol is an optimized combination of enzymatic digestion and explant methods.[11][12]

-

Tissue Procurement: Obtain fresh, sterile smooth muscle tissue (e.g., aortic, tracheal, or uterine) in cold Dulbecco's Modified Eagle Medium (DMEM).

-

Preparation: In a sterile culture hood, carefully remove adipose and connective tissue. Mince the tissue into small pieces (1-2 mm³).

-

Enzymatic Digestion: Transfer the tissue fragments to a solution of DMEM containing Collagenase Type II (e.g., 1-2 mg/mL) and Elastase (e.g., 0.5 mg/mL). Incubate at 37°C for 60-90 minutes with gentle agitation to dissociate cells.

-

Cell Collection: Stop the digestion by adding an equal volume of DMEM with 10% Fetal Bovine Serum (FBS). Filter the cell suspension through a 70-µm cell strainer to remove undigested tissue.

-

Plating: Centrifuge the filtered suspension, discard the supernatant, and resuspend the cell pellet in fresh SMC growth medium. Plate the cells onto culture flasks. Primary cultures often exhibit a characteristic "hill and valley" growth pattern.[11]

-

Culture and Maintenance: Incubate at 37°C, 5% CO₂. Change the medium every 48-72 hours. Subculture when the cells reach 85-90% confluency.[13]

-

Self-Validation (Critical): Before extensive experimentation, validate the cell identity and purity. Perform immunofluorescent staining for alpha-smooth muscle actin (α-SMA), a key marker of the contractile SMC phenotype.[11][14] Purity is confirmed by the absence of markers for other cell types, such as the von Willebrand Factor for endothelial cells.[11]

Phase 2: Core Experimental Protocols

Functional Assessment: Measuring Smooth Muscle Relaxation

The primary functional endpoint is the quantification of muscle relaxation. The classic organ bath method provides robust, physiologically relevant data on intact tissue strips.

Protocol: Organ Bath Assay for Uterine/Bronchial Strip Relaxation

-

Preparation: Prepare smooth muscle strips (e.g., 2 mm wide x 10 mm long) from the source tissue.

-

Mounting: Suspend each strip vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. Attach one end to a fixed holder and the other to an isometric force transducer.[15]

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), washing with fresh buffer every 15 minutes.

-

Pre-contraction: Induce a stable, submaximal contraction using an appropriate agonist (e.g., acetylcholine or histamine for bronchial tissue; oxytocin for uterine tissue).

-

Hexoprenaline Application: Once the contraction plateaus, add Hexoprenaline sulfate in a cumulative, dose-dependent manner. Allow the tissue to respond until a stable relaxation is achieved at each concentration.

-

Data Acquisition: Record the isometric tension continuously. Express the relaxation at each Hexoprenaline concentration as a percentage of the pre-contraction induced by the agonist.

-

Controls: Use a known β2AR agonist like Isoprenaline or Salbutamol as a positive control to validate the responsiveness of the tissue.[15]

Alternative High-Throughput Methods: For single-cell or monolayer analysis, consider modern techniques like:

-

Electric Cell-Substrate Impedance Sensing (ECIS): Measures changes in cell shape and adhesion, which correlate with contraction and relaxation.[16]

-

Traction Force Microscopy (TFM): Quantifies the forces exerted by cells on a flexible substrate, providing direct measurement of contractility.[17]

Mechanistic Validation: Quantifying cAMP Levels

To confirm that Hexoprenaline's relaxant effect is mediated by the canonical β2AR pathway, it is essential to measure the intracellular accumulation of cAMP.

Protocol: cAMP Quantification via ELISA

-

Cell Plating: Seed the validated primary SMCs into 24- or 48-well plates and grow to confluence.[18]

-

Pre-incubation: Starve the cells in serum-free medium for 4-6 hours. To prevent cAMP degradation and amplify the signal, pre-incubate the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes.[19][20]

-

Stimulation: Treat the cells with varying concentrations of Hexoprenaline sulfate for a short duration (typically 5-15 minutes) at 37°C.[18][20]

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.

-

Quantification: Perform the competitive ELISA according to the manufacturer's instructions. The optical density will be inversely proportional to the cAMP concentration.

-

Data Analysis: Calculate the cAMP concentration (pmol/mL or fmol/well) for each condition using a standard curve. Normalize the results to the total protein content in each well.

Assessing Effects on Proliferation and Migration

Beyond relaxation, β2AR agonists can influence SMC proliferation and migration, processes relevant to airway remodeling in chronic asthma.[19][21]

Protocol: SMC Proliferation (BrdU Assay)

-

Cell Seeding: Seed SMCs in a 96-well plate and allow them to adhere.

-

Growth Arrest: Synchronize the cells by serum starvation for 24 hours.

-

Treatment: Treat the cells with Hexoprenaline sulfate in the presence of a mitogen (e.g., Platelet-Derived Growth Factor - PDGF).

-

BrdU Labeling: Add the thymidine analog BrdU to the wells and incubate for 4-24 hours. BrdU will be incorporated into the DNA of proliferating cells.

-

Detection: Fix the cells and use an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) for colorimetric detection according to a commercial kit's protocol. The absorbance is directly proportional to the amount of cell proliferation.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation. Dose-response relationships are fundamental to characterizing the potency and efficacy of Hexoprenaline.

Table 1: Hypothetical Dose-Response of Hexoprenaline on Pre-Contracted Uterine Smooth Muscle

| Hexoprenaline (nM) | % Relaxation (Mean ± SEM) |

| 0 (Control) | 0 ± 0 |

| 0.1 | 15.2 ± 2.1 |

| 1 | 45.8 ± 3.5 |

| 10 | 78.3 ± 4.2 |

| 100 | 95.1 ± 2.8 |

| 1000 | 96.5 ± 2.5 |

From this data, an EC₅₀ (the concentration that produces 50% of the maximal response) can be calculated using non-linear regression analysis.

Table 2: Hypothetical Effect of Hexoprenaline on Intracellular cAMP Levels in Bronchial SMCs

| Treatment Condition | Intracellular cAMP (pmol/mg protein) |

| Vehicle Control | 15.6 ± 1.8 |

| Hexoprenaline (100 nM) | 185.4 ± 12.3 |

| Propranolol (β-blocker) | 14.9 ± 2.0 |

| Hexoprenaline + Propranolol | 20.1 ± 2.5 |

This data demonstrates that Hexoprenaline significantly increases cAMP, and this effect is blocked by a beta-blocker, confirming its action is mediated through β-adrenergic receptors.

Conclusion

This guide outlines a structured, multi-faceted approach to the in-vitro study of Hexoprenaline sulfate on smooth muscle cells. By integrating functional assays with mechanistic validation and adhering to rigorous cell culture and characterization standards, researchers can generate high-quality, reliable data. This comprehensive methodology, which moves from tissue-level function to intracellular signaling, provides the robust evidence required for both basic scientific discovery and advanced drug development programs.

References

-

What is Hexoprenaline Sulfate used for? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

-

Billington, C. K., Ojo, O. O., Penn, R. B., & Knoll, B. J. (2006). Inhibition of human airway smooth muscle cell proliferation by β 2 -adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement. American Journal of Physiology-Lung Cellular and Molecular Physiology, 292(1), L23-L32. [Link]

-

What is the mechanism of Hexoprenaline Sulfate? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

-

Lipshitz, J., Ahokas, R. A., Broyles, K., & Anderson, G. D. (1986). Effect of hexoprenaline on uteroplacental blood flow in the pregnant rat. American Journal of Obstetrics and Gynecology, 154(2), 310-314. [Link]

-

Teoh, P. C. (1979). Clinical evaluation of intravenous hexoprenaline in bronchial asthma. Annals of the Academy of Medicine, Singapore, 8(2), 144-147. [Link]

-

Grosberg, A., Nesmith, A. P., & Parker, K. K. (2012). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Journal of visualized experiments : JoVE, (66), e3801. [Link]

-

Billington, C. K., Hall, I. P., & Penn, R. B. (2012). β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent. The Journal of biological chemistry, 287(19), 15780–15787. [Link]

-

Gougat, C., Caporicci-Dinucci, V., & Cristol, C. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. Pulmonary medicine, 2012, 982854. [Link]

-

Zhu, M. J., Liu, J., & Li, K. K. (2010). Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas. Cytotechnology, 62(4), 305–312. [Link]

-

Castellot, J. J., Jr, Addonizio, M. L., Rosenberg, R., & Karnovsky, M. J. (1981). Effect of heparin on vascular smooth muscle cells. I. Cell metabolism. The Journal of cell biology, 90(2), 372–379. [Link]

-

Reinstadler, C., et al. (2022). Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor. Geburtshilfe und Frauenheilkunde, 82(8), 868–875. [Link]

-

Wilczyński, J., & Duechler, M. (2002). [The use of Gynipral (hexoprenaline) in suppression of uterus contractions]. Ginekologia polska, 73(9), 785–789. [Link]

-

Lee, H. J., et al. (2012). Isolation and Characterization of Smooth Muscle Cells from Rat Corpus Cavernosum Tissue for the Study of Erectile Dysfunction. World journal of men's health, 30(2), 108–115. [Link]

-

Bogunovic, N., et al. (2022). Measuring SMC Contraction In Vitro: A Non-Invasive Method to Evaluate Smooth Muscle Cells Contraction using Electric Cell-Substrate Impedance Sensing. Journal of Visualized Experiments. [Link]

-

Rosenberg, R. D., & Fritze, L. (1981). Cultured Endothelial Cells Produce a Heparinlike Inhibitor of Smooth Muscle Cell Growth. Arteriosclerosis, Thrombosis, and Vascular Biology, 1(1), 8-16. [Link]

-

Webb, R. C. (2003). Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1. Journal of the American Society of Nephrology, 14(9), 2488-2497. [Link]

-

Various Authors. (2015). How can I quantify smooth muscle contraction in vitro? ResearchGate. [Link]

-

Sure, R., et al. (2020). Isolation and Culture of Vascular Smooth Muscle Cells. Methods in Molecular Biology. [Link]

-

Hao, H., et al. (2021). The Phenotypic Responses of Vascular Smooth Muscle Cells Exposed to Mechanical Cues. International Journal of Molecular Sciences, 22(16), 8563. [Link]

-

Klabunde, R. E. (2023). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts. [Link]

-

REPROCELL. (n.d.). Uterine Relaxation Research And Assays. REPROCELL. [Link]

-

Esteves, F. O., et al. (2022). Epinephrine evokes shortening of human airway smooth muscle cells following b2 adrenergic receptor desensitization. American Journal of Physiology-Lung Cellular and Molecular Physiology, 323(1), L104-L116. [Link]

-

Misior, A. M., et al. (2012). β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein. American journal of respiratory cell and molecular biology, 46(1), 98–105. [Link]

-

Philips, C. A., & Singh, M. (2023). Tocolysis. StatPearls. [Link]

-

Pinder, R. M., Brogden, R. N., Speight, T. M., & Avery, G. S. (1977). Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. Drugs, 14(1), 1–28. [Link]

-

Trian, T., et al. (2011). β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D. PLoS ONE, 6(5), e20000. [Link]

-

E-Info. (2022). Hexoprenaline: Indications, Uses, Dosage, Drugs Interactions, Side effects. E-Info. [Link]

-

Matera, M. G., et al. (2022). Use of human airway smooth muscle in vitro and ex vivo to investigate drugs for the treatment of chronic obstructive respiratory disorders. Pharmacological research, 177, 106132. [Link]

-

Pan, J., et al. (2020). Effect of β 2 AR modulators on agonist-induced cAMP accumulation. ResearchGate. [Link]

-

Zhang, X., et al. (2023). A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro. Journal of thoracic disease, 15(1), 162–173. [Link]

Sources

- 1. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]

- 4. Clinical evaluation of intravenous hexoprenaline in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]

- 6. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The use of Gynipral (hexoprenaline) in suppression of uterus contractions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 9. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. art.torvergata.it [art.torvergata.it]

- 11. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rat Skeletal Muscle Cells (RSkMC) Culture Protocol [sigmaaldrich.com]

- 14. The Phenotypic Responses of Vascular Smooth Muscle Cells Exposed to Mechanical Cues [mdpi.com]

- 15. reprocell.com [reprocell.com]

- 16. Measuring SMC Contraction In Vitro: A Non-Invasive Method to Evaluate Smooth Muscle Cells Contraction using Electric Cell-Substrate Impedance Sensing [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. journals.physiology.org [journals.physiology.org]

- 20. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D - PMC [pmc.ncbi.nlm.nih.gov]

- 21. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexoprenaline Sulfate's Modulation of cAMP Levels in Bronchial and Uterine Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist utilized therapeutically for its potent smooth muscle relaxant properties.[1][2] This guide provides an in-depth technical exploration of its mechanism of action, specifically focusing on its effects on cyclic adenosine monophosphate (cAMP) levels in two critical target tissues: bronchial and uterine smooth muscle. Understanding the nuances of hexoprenaline's activity in these distinct physiological environments is paramount for researchers and drug development professionals engaged in the fields of respiratory and reproductive medicine.

As a bronchodilator, hexoprenaline is employed in the management of asthma and other obstructive airway diseases to alleviate bronchospasm.[1] In obstetrics, it serves as a tocolytic agent to inhibit premature labor by relaxing the uterine myometrium.[3] The divergent clinical applications of a single pharmacological agent underscore the importance of a detailed comprehension of its tissue-specific effects and the underlying molecular pathways.

This document will delve into the core of hexoprenaline's action—the beta-2 adrenergic signaling cascade—and provide a comparative analysis of its impact on bronchial and uterine tissues. Furthermore, it will equip researchers with the necessary experimental frameworks to quantitatively assess these effects, thereby fostering a deeper understanding and facilitating further investigation into this important therapeutic compound.

The Beta-2 Adrenergic Signaling Pathway: A Cascade of Relaxation

The physiological effects of hexoprenaline are mediated through the beta-2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The activation of this receptor initiates a well-defined intracellular signaling cascade that culminates in smooth muscle relaxation.

Upon binding of hexoprenaline to the beta-2 adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein.[1] This activation leads to the dissociation of the Gαs subunit, which in turn binds to and activates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

The elevation of intracellular cAMP levels is the pivotal event in the signaling pathway.[1][4] cAMP acts as a second messenger and activates Protein Kinase A (PKA).[4][5] PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase.[5] This cascade of events ultimately results in the relaxation of the smooth muscle fibers.[1][5]

Figure 2: Experimental Workflow for cAMP Measurement.

Data Presentation: A Comparative Overview

While direct quantitative data for the dose-dependent effects of hexoprenaline on cAMP levels in human bronchial and uterine tissues is limited in the publicly available literature, studies on other beta-2 adrenergic agonists such as isoproterenol and salbutamol provide valuable insights. The following tables summarize representative data from such studies to illustrate the expected dose-dependent increase in cAMP and the subsequent physiological response.

Disclaimer: The following data is derived from studies on beta-2 agonists other than hexoprenaline and may not be directly extrapolated. It is presented to provide a general understanding of the dose-response relationship.

Table 1: Effect of Beta-2 Agonists on cAMP Levels and Relaxation in Bronchial Smooth Muscle

| Agonist | Concentration | cAMP Increase (fold change) | Bronchial Relaxation (%) | Species | Reference |

| Isoproterenol | 10⁻⁷ M | ~2-3 | Significant | Human | |

| Isoproterenol | 10⁻⁶ M | ~4-5 | Maximal | Human | |

| Salbutamol | 10⁻⁷ M | Not Reported | Effective | Human | |

| Salbutamol | 10⁻⁶ M | Not Reported | Increased | Human |

Table 2: Effect of Beta-2 Agonists on cAMP Levels and Relaxation in Uterine Smooth Muscle

| Agonist | Concentration | cAMP Increase (fold change) | Uterine Relaxation (%) | Species | Reference |

| Isoprenaline | 0.036 nmol/kg (in vivo) | Dose-dependent increase | Significant | Rat | |

| Salbutamol | Dose-dependent | Dose-dependent increase | Significant | Rat | |

| Terbutaline | Not Specified | ~2 | Significant | Human | [2] |

These tables highlight the consistent effect of beta-2 adrenergic agonists in elevating cAMP levels and inducing smooth muscle relaxation in both bronchial and uterine tissues. The magnitude of the response is dose-dependent, and differences in potency and efficacy can be observed between different agonists.

Conclusion

Hexoprenaline sulfate exerts its therapeutic effects as a bronchodilator and tocolytic agent by selectively stimulating beta-2 adrenergic receptors and increasing intracellular cAMP levels in bronchial and uterine smooth muscle, respectively. The well-characterized beta-2 adrenergic signaling pathway provides a clear framework for understanding its mechanism of action. While the fundamental principles are conserved, subtle differences in receptor density, G-protein coupling, and the activity of adenylyl cyclase and phosphodiesterase isoforms may contribute to tissue-specific responses.

This guide has provided a comprehensive overview of the molecular mechanisms underlying hexoprenaline's action and has detailed robust experimental protocols for the quantitative analysis of its effects on cAMP levels. By employing these methodologies, researchers can further elucidate the intricate details of hexoprenaline's pharmacology and contribute to the development of more targeted and effective therapies for respiratory and reproductive disorders. The continued investigation into the comparative pharmacology of beta-2 agonists in different tissues will undoubtedly pave the way for a more nuanced and personalized approach to medicine.

References

-

Hall, S. K., & Hill, S. J. (2005). Beyond the dogma: novel β2-adrenoceptor signalling in the airways. European Respiratory Journal, 25(5), 946-957. [Link]

-

Billington, C. K., & Penn, R. B. (2012). cAMP regulation of airway smooth muscle function. Pulmonary pharmacology & therapeutics, 25(1), 15–22. [Link]

-

Patel, N. G., & Tadi, P. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

-

Anton, L., & DiPiro, J. T. (2011). Mechanisms of airway smooth muscle response to isoproterenol and theophylline. Journal of applied physiology (Bethesda, Md. : 1985), 111(4), 1195–1202. [Link]

-

Billington, C. K., Ojo, O. O., Penn, R. B., & Ito, S. (2011). Real time analysis of β(2)-adrenoceptor-mediated signaling kinetics in human primary airway smooth muscle cells reveals both ligand and dose dependent differences. British journal of pharmacology, 163(5), 1010–1020. [Link]

-

Berg, G., Andersson, R. G., & Ryden, G. (1983). Effects of non-selective and selective beta-adrenergic agonists on spontaneous contractions and cyclic AMP levels in myometrial strips from pregnant women. Acta pharmacologica et toxicologica, 52(2), 111–116. [Link]

-

Billington, C. K., Hall, I. P., & Mundell, S. J. (2006). Human Bronchial Smooth Muscle Cells Express Adenylyl Cyclase Isoforms 2, 4, and 6 in Distinct Membrane Microdomains. American journal of respiratory cell and molecular biology, 34(6), 738–743. [Link]

-

Andersson, R. G., & Berg, G. (1981). Effects of beta-adrenergic agonists on rat uterine motility and cAMP level in vivo. Acta pharmacologica et toxicologica, 49(3), 161–168. [Link]

-

Hollingsworth, M., & Downing, S. J. (1994). Interaction between myometrial relaxants and oxytocin: a comparison between relaxin, cromakalim and salbutamol. British journal of pharmacology, 111(3), 903–908. [Link]

-

MacIntyre, D. A., Smith, R., & Taggart, M. J. (2014). cAMP Compartmentalisation in Human Myometrial Cells. International journal of molecular sciences, 15(11), 21049–21066. [Link]

-

Pini, L., Corda, L., La Piana, G. E., Bertella, E., Taranto Montemurro, L., & Tantucci, C. (2011). Dose-response curve to salbutamol during acute and chronic treatment with formoterol in COPD. International journal of chronic obstructive pulmonary disease, 6, 399–405. [Link]

-

An, S. S., Bai, T. R., Bates, J. H., Black, J. L., Brown, R. H., Brusasco, V., … & Fredberg, J. J. (2007). Relaxation of activated airway smooth muscle: relative potency of isoproterenol vs. tidal stretch. Journal of applied physiology (Bethesda, Md. : 1985), 103(3), 987–993. [Link]

-

Johnson, M., & Jones, S. (2013). Inhibition of human airway smooth muscle cell proliferation by β 2 -adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement. American Journal of Physiology-Lung Cellular and Molecular Physiology, 304(10), L671-L680. [Link]

-

Johnson, M., & Newton, R. (2011). Agonist-specific patterns of β2-adrenoceptor responses in human airway cells during prolonged exposure. British journal of pharmacology, 162(7), 1639–1650. [Link]

-

Ammit, A. J., Hastie, A. T., Lazaar, A. L., Zangrilli, J. G., Hoffman, R. K., & Panettieri, R. A. (2003). Extracellular Matrix Modulates β2-Adrenergic Receptor Signaling in Human Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 29(1), 66-73. [Link]

-

Andersson, R. G., & Berg, G. (1981). Effects of beta-adrenergic agonists on rat uterine motility and cAMP level in vivo. Acta pharmacologica et toxicologica, 49(3), 161–168. [Link]

-

MacIntyre, D. A., & Taggart, M. J. (2008). Cyclic AMP increases COX-2 expression via mitogen-activated kinase in human myometrial cells. Journal of molecular endocrinology, 41(5), 325–335. [Link]

-

La Piana, G. E., Corda, L., Bertella, E., Taranto Montemurro, L., Pini, L., & Tantucci, C. (2011). Dose-response curve to salbutamol during acute and chronic treatment with formoterol in COPD. International journal of chronic obstructive pulmonary disease, 6, 399–405. [Link]

-

Moore, P. E., Lahm, T., & Panettieri, R. A. (2014). Budesonide enhances agonist-induced bronchodilation in human small airways by increasing cAMP production in airway smooth muscle. American journal of physiology. Lung cellular and molecular physiology, 306(7), L645–L652. [Link]

-

Tanaka, Y., & Koike, K. (2005). New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation. Clinical and experimental pharmacology & physiology, 32(7), 546–552. [Link]

-

Singh, V. K., Sharma, M., & Rohatgi, P. (1990). Effect of salbutamol on premature labour. Journal of the Indian Medical Association, 88(9), 253–254. [Link]

-

Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric). Retrieved from [Link]

-

Fu, X., Bäckström, T., & Ulmsten, U. (1998). Progesterone increases cAMP release and accumulation in isolated term human myometrium. Gynecologic and obstetric investigation, 45(4), 242–246. [Link]

-

van der Woude, H. J., Zaagsma, J., & Postma, D. S. (2004). Long-acting beta2-agonists: comparative pharmacology and clinical outcomes. Allergy, 59(1), 4–16. [Link]

-

Berg, G., Andersson, R. G., & Ryden, G. (1987). Decreased myometrial beta-adrenoceptors in women receiving beta 2-adrenergic tocolytic therapy: correlation with lymphocyte beta-adrenoceptors. American journal of obstetrics and gynecology, 157(4 Pt 1), 910–915. [Link]

-

Ückert, S., Oelke, M., Stief, C. G., Andersson, K. E., Hedlund, P., & Jonas, U. (2003). Expression of Phosphodiesterase (PDE) Isoenzymes in the Human Male and Female Urethra. European Urology, 43(3), 294-300. [Link]

-

Norström, A., Hauksson, A., & Hamberger, L. (1987). Adenylyl cyclase activity in human decidua and myometrium during pregnancy and labour. Journal of reproduction and fertility, 81(2), 489–496. [Link]

-

UC Davis. (2019, March 6). RadioImmuno Assay (RIA) Protocol. protocols.io. [Link]

-

Zenodo. (2023, October 30). CLINICAL PHARMACOLOGY OF BETA 2 ADRENOMIMETIC DRUGS. [Link]

-

Billington, C. K., & Penn, R. B. (2012). cAMP regulation of airway smooth muscle function. Pulmonary pharmacology & therapeutics, 25(1), 15–22. [Link]

-

Truss, M. C., Uckert, S., Stief, C. G., Kuczyk, M., & Jonas, U. (1996). Phosphodiesterase isoenzymes in human ureteral smooth muscle: identification, characterization, and functional effects of various phosphodiesterase inhibitors in vitro. Urological research, 24(2), 123–128. [Link]

-

Godinho, R. O., Duarte, D. A., & Martins, M. A. (2023). Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors. Chemico-biological interactions, 382, 110630. [Link]

-

Berg, G., Andersson, R. G., & Ryden, G. (1985). Beta-adrenergic receptors in human myometrium during pregnancy: changes in the number of receptors after beta-mimetic treatment. American journal of obstetrics and gynecology, 151(3), 392–396. [Link]

-

Shynlova, O., Tsui, P., Jaffer, S., & Lye, S. J. (2013). Comparative analysis of myometrial and vascular smooth muscle cells to determine optimal cells for use in drug discovery. PloS one, 8(9), e74831. [Link]

-

Giembycz, M. A. (2000). Selective phosphodiesterase inhibitors for the treatment of bronchial asthma and chronic obstructive pulmonary disease. Current opinion in pulmonary medicine, 6(4), 344–350. [Link]

-

Truss, M. C., Uckert, S., Stief, C. G., Kuczyk, M., & Jonas, U. (1995). Cyclic nucleotide phosphodiesterase (PDE) isoenzymes in the human detrusor smooth muscle. I. Identification and characterization. Urological research, 23(2), 91–96. [Link]

Sources

- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effects of non-selective and selective beta-adrenergic agonists on spontaneous contractions and cyclic AMP levels in myometrial strips from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic AMP increases COX-2 expression via mitogen-activated kinase in human myometrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

Molecular structure and properties of Hexoprenaline sulfate.

An In-Depth Technical Guide to the Molecular Structure and Properties of Hexoprenaline Sulfate

Executive Summary

Hexoprenaline sulfate is a potent and selective β2-adrenergic receptor agonist, recognized for its significant therapeutic applications as both a bronchodilator and a tocolytic agent.[1][2][3] This guide provides a comprehensive technical overview of Hexoprenaline sulfate, beginning with its fundamental molecular architecture and physicochemical characteristics. We will delve into its sophisticated mechanism of action at the cellular level, detailing the signaling cascade responsible for its pharmacological effects. Furthermore, this document outlines robust, field-proven analytical methodologies for its quantification and characterization, and contextualizes its properties within its clinical applications and pharmacokinetic profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important sympathomimetic agent.

Part 1: Molecular and Physicochemical Characterization

The therapeutic efficacy and safety profile of any active pharmaceutical ingredient (API) are fundamentally dictated by its molecular structure and resulting physicochemical properties. Hexoprenaline is a symmetric molecule, featuring two catecholamine moieties linked by a central hexamethylene diamine chain.[4][5] This unique structure confers a high degree of selectivity for the β2-adrenergic receptor.[6]

The molecule is formally named 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol and is typically used as its sulfate salt to improve stability and solubility.[4] It possesses two chiral centers, meaning it exists as a mixture of stereoisomers.[5]

Key Physicochemical Properties

The behavior of Hexoprenaline sulfate in both formulation and physiological systems is governed by its key physical and chemical properties. These parameters are critical for designing analytical methods, developing stable dosage forms, and predicting its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₄N₂O₁₀S | [4][7] |

| Molecular Weight | 518.6 g/mol | [4][5] |

| CAS Number | 32266-10-7 | [4][8] |

| pKa | 8.7 | [9] |

| logP (Octanol/Water) | 0.22 | [9] |

| Melting Point | 162-165°C (hemihydrate) | [10] |

| Solubility | Slightly soluble in DMSO and aqueous base | [10] |

| Appearance | White to Off-White Solid | [10] |

Part 2: Mechanism of Action and Pharmacology

Hexoprenaline sulfate exerts its therapeutic effects by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and the uterus.[1][2] Its selectivity for β2 receptors over β1 receptors (found in the heart) minimizes the risk of certain cardiovascular side effects.[2]

The β2-Adrenergic Signaling Cascade

The binding of Hexoprenaline to the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade. This process is the cornerstone of its pharmacological action.[1][11]

-

Receptor Binding & G-Protein Activation: Hexoprenaline binds to the extracellular domain of the β2-adrenergic receptor. This conformational change activates the associated stimulatory G-protein (Gs).[1]

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[1][2]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[1][2]

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).[1]

-

Downstream Phosphorylation & Muscle Relaxation: PKA phosphorylates several target proteins. In smooth muscle cells, this leads to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[1][11] This cascade ultimately prevents the interaction of actin and myosin, resulting in smooth muscle relaxation.[11]

This mechanism leads to bronchodilation in the airways, alleviating symptoms of asthma, and relaxation of the uterine myometrium, which is utilized to delay premature labor (tocolysis).[1][2][3]

Sources

- 1. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]

- 2. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]

- 3. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. mims.com [mims.com]

- 7. medkoo.com [medkoo.com]

- 8. Hexoprenaline Sulphate - SRIRAMCHEM [sriramchem.com]

- 9. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles | MDPI [mdpi.com]

- 10. HEXOPRENALINE SULPHATE CAS#: 3215-70-1 [m.chemicalbook.com]

- 11. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

Hexoprenaline Sulfate: A Deep Dive into its Beta-2 Adrenergic Receptor Selectivity

<_ _=r"e-A-t">

Abstract

Hexoprenaline sulfate is a sympathomimetic agent recognized for its selective action on beta-2 adrenergic receptors, making it a valuable therapeutic tool in managing bronchospasm and preterm labor.[1][2][3] This technical guide provides an in-depth exploration of the molecular underpinnings of hexoprenaline's selectivity for the beta-2 adrenergic receptor over its beta-1 counterpart. We will delve into the structural features of the molecule, the nuances of receptor-ligand interactions, and the established experimental methodologies used to quantify this selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of hexoprenaline's pharmacological profile.

Introduction: The Significance of Beta-2 Adrenergic Receptor Selectivity

The adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the body's sympathetic nervous system, mediating the "fight or flight" response. They are broadly classified into alpha and beta subtypes, with the beta-adrenergic receptors further divided into beta-1, beta-2, and beta-3.

-

Beta-1 (β1) adrenergic receptors are predominantly located in the heart. Their stimulation leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.

-

Beta-2 (β2) adrenergic receptors are primarily found in the smooth muscle of the bronchioles, uterus, and blood vessels supplying skeletal muscle.[4] Their activation results in smooth muscle relaxation, leading to bronchodilation and uterine relaxation (tocolysis).[4][5]

The therapeutic utility of a beta-adrenergic agonist is profoundly influenced by its selectivity for these receptor subtypes. For conditions like asthma and chronic obstructive pulmonary disease (COPD), the desired effect is bronchodilation, mediated by β2 receptors.[2][3] Concomitant stimulation of β1 receptors would lead to undesirable cardiovascular side effects, such as tachycardia and palpitations.[6] Similarly, in obstetrics, the goal of tocolytic therapy is to relax the uterine smooth muscle to prevent premature labor, a β2-mediated effect, while minimizing cardiac stimulation.[2][7] Therefore, the development of β2-selective agonists like hexoprenaline sulfate has been a significant advancement in pharmacology.

Molecular Basis of Hexoprenaline's Beta-2 Selectivity

The selectivity of an agonist for a particular receptor subtype is determined by the intricacies of its chemical structure and how it interacts with the amino acid residues within the receptor's binding pocket.

Chemical Structure of Hexoprenaline